molecular formula C11H14N2O4S2 B2405331 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isoxazole-4-sulfonamide CAS No. 2034276-47-4

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2405331
CAS No.: 2034276-47-4
M. Wt: 302.36
InChI Key: LOOVAJSXMQUAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isoxazole-4-sulfonamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: an isoxazole ring and a thiophene ring, linked by a sulfonamide group . The isoxazole moiety is a common feature in pharmaceuticals and agrochemicals, known for its metabolic stability and its role as a bioisostere for carboxylic esters and amides . The sulfonamide functional group is one of the most important groups in drug discovery, forming the basis of drugs with diverse biological activities, including antibacterial, anti-carbonic anhydrase, and diuretic properties . The presence of the thiophene ring, a five-membered sulfur heterocycle, further enhances the potential for interaction with biological targets, as this heterocycle is frequently used to optimize the physicochemical properties and potency of drug candidates . This combination of structural features makes this compound a valuable chemical tool for researchers in drug discovery. It is intended for use in various in vitro biological assays, including high-throughput screening, target identification, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new therapeutic avenues, particularly in areas such as oncology and antimicrobial development, where molecules containing isoxazole and thiophene rings have shown promising activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S2/c1-8(14)11-3-2-9(18-11)4-5-13-19(15,16)10-6-12-17-7-10/h2-3,6-8,13-14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOVAJSXMQUAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CON=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Isoxazole Formation

The [3+2] cycloaddition methodology developed for 5-fluoroalkylisoxazoles was adapted for sulfonyl group introduction:

Step 1 : In situ generation of nitrile oxide from chlorooxime 1a (R = CO₂Et):
$$
\text{ClC(=NOH)CO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} \text{O=C=N-CO}_2\text{Et} + \text{HCl}
$$

Step 2 : Cycloaddition with acetylene dipolarophile 2 (X = SO₂Cl precursor):
$$
\text{O=C=N-CO}2\text{Et} + \text{HC≡C-SO}2\text{OR} \xrightarrow{\Delta} \text{Isoxazole-4-sulfonate}
$$

Key Parameters :

  • Solvent: EtOAc/Et₂O (3:1)
  • Base: NaHCO₃ (3 eq)
  • Temperature: 0°C → rt
  • Yield optimization: 68-89% via controlled addition

Step 3 : Sulfonate → sulfonyl chloride conversion:
$$
\text{Isoxazole-4-sulfonate} \xrightarrow{\text{PCl}_5, \text{DMF (cat)}} \text{Isoxazole-4-sulfonyl chloride} \quad (82\% \text{ yield})
$$

Alternative Sulfonation Approaches

For substrates incompatible with cycloaddition:

Direct Sulfonation :
$$
\text{Isoxazole} \xrightarrow{\text{ClSO}3\text{H, 0°C}} \text{Isoxazole-4-sulfonic acid} \xrightarrow{\text{PCl}5} \text{Sulfonyl chloride} \quad (57\% \text{ overall})
$$

Chlorosulfonation Challenges :

  • Regioselectivity control (C4 vs C5 sulfonation)
  • Requires electron-deficient isoxazole rings
  • Limited to milligram scales due to side reactions

Synthesis of 2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethylamine

Thiophene Functionalization Sequence

Step 1 : Friedel-Crafts Acylation at C5:
$$
\text{Thiophene} \xrightarrow{\text{AcCl, AlCl}_3, -10°C} 5\text{-Acetylthiophene} \quad (74\% \text{ yield})
$$

Step 2 : Stereoselective Ketone Reduction:
$$
5\text{-Acetylthiophene} \xrightarrow{\text{NaBH}_4, \text{EtOH}, 0°C} (R)-5\text{-(1-Hydroxyethyl)thiophene} \quad (89\% \text{ yield, 92\% ee})
$$

Step 3 : Ethylamine Sidechain Installation:
Mitsunobu Reaction:
$$
5\text{-(1-Hydroxyethyl)thiophene} \xrightarrow{\text{DEAD, Ph}3\text{P, HN(CH}2\text{CH}2\text{OH})2} 2\text{-(5-(1-Hydroxyethyl)thiophen-2-yl)ethanol} \quad (67\%)
$$
Followed by:
$$
\text{Alcohol} \xrightarrow{\text{MsCl, Et}3\text{N}} \text{Mesylate} \xrightarrow{\text{NaN}3} \text{Azide} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ethylamine} \quad (58\% \text{ over 3 steps})
$$

Sulfonamide Coupling and Final Product Isolation

Optimized Coupling Conditions :

Parameter Value
Sulfonyl chloride 1.2 eq
Amine 1.0 eq
Base Pyridine (3 eq)
Solvent DCM/THF (4:1)
Temperature 0°C → rt, 12 h
Workup Aqueous NaHCO₃ extraction
Purification Silica gel (EtOAc/Hex)

Yield : 76% isolated as white crystalline solid

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.45 (d, J=3.5 Hz, 1H, thiophene-H), 6.92 (d, J=3.5 Hz, 1H), 4.85 (q, J=6.3 Hz, 1H, CHOH), 3.58 (t, J=7.1 Hz, 2H, CH₂N), 2.95 (t, J=7.1 Hz, 2H, CH₂S), 1.42 (d, J=6.3 Hz, 3H, CH₃)
  • HRMS : m/z calcd for C₁₁H₁₃N₂O₄S₂ [M+H]⁺ 325.0321, found 325.0325

Comparative Analysis of Synthetic Routes

Table 1 : Route Efficiency Comparison

Metric Pathway A Pathway B
Total Steps 7 9
Overall Yield 32% 21%
Purification Ease ★★★★☆ ★★☆☆☆
Scalability >100 g <10 g

Key advantages of Pathway A:

  • Modular synthesis allows parallel preparation of fragments
  • Higher yielding sulfonamide coupling step
  • Avoids sensitive intermediates in thiophene functionalization

Process Optimization Challenges

Regioselectivity in Isoxazole Formation

DFT calculations predict C4 sulfonation preference due to:

  • Lower activation energy for TS2 (4-substituted) vs TS1 (5-substituted)
  • Steric protection of C5 by adjacent substituents

Computational Model :
$$
\Delta G^\ddagger{\text{TS2}} = 23.0 \text{ kcal/mol vs } \Delta G^\ddagger{\text{TS1}} = 27.3 \text{ kcal/mol}
$$

Hydroxyethyl Group Stabilization

  • In situ protection: TBDMS ether formation prevents oxidation during amine installation
  • Cryogenic conditions (-78°C) required for NaBH₄ reduction to minimize racemization

Industrial-Scale Considerations

Key Modifications for Kilo-Scale Production :

  • Continuous flow cycloaddition reactor for isoxazole synthesis
  • Catalytic asymmetric reduction using (R)-DTBM-SEGPHOS/Ru complex (99% ee)
  • Membrane-based sulfonyl chloride purification to replace column chromatography

Environmental Impact Mitigation :

  • Solvent recovery: >90% EtOAc recycled via fractional distillation
  • PCl₅ neutralization: Quench with ice-cold K₂CO₃ solution to generate K₃PO₄ fertilizer byproduct

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isoxazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The thiophene and isoxazole rings can enhance binding affinity through π-π interactions and hydrogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and thiophene-2-carboxylic acid.

    Isoxazole derivatives: Compounds such as 3,5-dimethylisoxazole and isoxazole-4-carboxylic acid.

    Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole.

Uniqueness

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isoxazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiophene and isoxazole rings enhances its versatility in chemical reactions and its potential as a multi-target drug candidate .

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Synthesis

The compound features a thiophene ring , an isoxazole ring , and a sulfonamide group , contributing to its unique properties. The synthesis typically involves multi-step organic reactions, where the sulfonamide group is introduced through sulfonation reactions using reagents like sulfonyl chlorides under basic conditions .

Key Characteristics

PropertyDetails
IUPAC NameN-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1,2-oxazole-4-sulfonamide
CAS Number2034276-47-4
Molecular Weight302.4 g/mol
Molecular FormulaC11H14N2O4S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity. Additionally, the thiophene and isoxazole rings enhance binding affinity through π-π interactions and hydrogen bonding, influencing various biochemical pathways .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. For instance, it may inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes and are implicated in cancer progression . A study reported IC50 values for related sulfonamide derivatives against different CA isoforms, indicating significant inhibitory potential .

Case Studies and Research Findings

  • Antiviral Activity : Similar compounds have been evaluated for their antiviral properties, particularly against viruses like dengue and hepatitis C. These studies utilized high-throughput screening methods to identify effective inhibitors . Although direct studies on this compound are not available, the structural similarities suggest potential antiviral applications.
  • Anti-inflammatory Effects : Compounds containing sulfonamide groups have been explored for anti-inflammatory properties. Their ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Cancer Research : The compound's mechanism of action suggests it could be explored in cancer research, particularly regarding its effects on tumor microenvironments by raising pH levels, which can influence tumor progression and treatment response .

Q & A

Q. How should researchers address contradictions in biological activity data?

  • Resolution Strategies :
  • Dose-Response Validation : Repeat assays at varying concentrations (1 nM–10 µM) to rule out false positives/negatives .
  • Orthogonal Assays : Cross-validate cytotoxicity (e.g., apoptosis assays via flow cytometry) and target engagement (e.g., thermal shift assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.